2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone 2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13481786
InChI: InChI=1S/C11H10BrNO4/c12-8-3-4-11(9(5-8)13(15)16)17-6-10(14)7-1-2-7/h3-5,7H,1-2,6H2
SMILES: C1CC1C(=O)COC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Molecular Formula: C11H10BrNO4
Molecular Weight: 300.10 g/mol

2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone

CAS No.:

Cat. No.: VC13481786

Molecular Formula: C11H10BrNO4

Molecular Weight: 300.10 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone -

Specification

Molecular Formula C11H10BrNO4
Molecular Weight 300.10 g/mol
IUPAC Name 2-(4-bromo-2-nitrophenoxy)-1-cyclopropylethanone
Standard InChI InChI=1S/C11H10BrNO4/c12-8-3-4-11(9(5-8)13(15)16)17-6-10(14)7-1-2-7/h3-5,7H,1-2,6H2
Standard InChI Key MGAYONGPVRSONM-UHFFFAOYSA-N
SMILES C1CC1C(=O)COC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Canonical SMILES C1CC1C(=O)COC2=C(C=C(C=C2)Br)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises three primary components:

  • Phenoxy group: A benzene ring substituted with bromine (Br) at position 4 and a nitro group (-NO₂) at position 2.

  • Ethanone backbone: A carbonyl group (C=O) bonded to a cyclopropyl ring.

  • Ether linkage: An oxygen atom connecting the phenoxy group to the ethanone moiety.

The molecular formula is C₁₁H₁₀BrNO₄, with a calculated molecular weight of 308.11 g/mol. The cyclopropyl ring introduces steric strain, potentially influencing reactivity and conformational stability .

Spectral Signatures

While experimental spectral data for this compound are unavailable, analogous structures provide benchmarks:

  • IR Spectroscopy: Expected peaks include C=O stretching (~1700 cm⁻¹), aromatic C-H (~3100 cm⁻¹), and NO₂ symmetric/asymmetric stretches (~1520 and 1350 cm⁻¹) .

  • NMR: The cyclopropyl protons would appear as a multiplet near δ 1.0–1.5 ppm, while aromatic protons adjacent to Br and NO₂ groups would show deshielding (δ 7.5–8.5 ppm) .

Synthetic Routes and Methodological Considerations

Retrosynthetic Analysis

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling:

  • Phenolic precursor: 4-Bromo-2-nitrophenol (CAS 7693-52-9) serves as the starting material.

  • Ethanone component: 1-Cyclopropylethanone or its halo derivative (e.g., bromoethanone) reacts with the phenoxide ion.

Stepwise Synthesis Protocol

  • Generation of phenoxide ion:

    • 4-Bromo-2-nitrophenol is deprotonated using a strong base (e.g., NaOH or K₂CO₃) in a polar aprotic solvent (e.g., DMF) .

  • Etherification:

    • The phenoxide reacts with 1-cyclopropyl-2-bromoethanone under reflux (80–100°C) for 12–24 hours .

  • Work-up:

    • The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .

Yield Optimization:

  • Temperature control: Maintaining reflux temperatures prevents side reactions like nitro group reduction .

  • Catalysts: Phase-transfer catalysts (e.g., TBAB) enhance reaction efficiency .

Physicochemical Properties

Physical State and Solubility

  • Appearance: Likely a yellow to light brown crystalline solid, based on related bromonitrophenoxy compounds .

  • Melting point: Estimated range: 90–110°C (lower than 4-bromo-2-nitrophenol’s 125°C due to the ethanone group) .

  • Solubility:

    SolventSolubility (mg/mL)
    Ethyl acetate15–20
    Chloroform10–15
    Water<0.1

Reactivity and Functional Applications

Chemical Reactivity

  • Nitro group reduction: Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, enabling further functionalization (e.g., amide coupling) .

  • Bromine displacement: Suzuki-Miyaura cross-coupling with aryl boronic acids introduces diverse aryl groups .

Pharmaceutical Relevance

  • Antiplatelet agents: Analogous brominated ethanones (e.g., Prasugrel intermediates) inhibit platelet aggregation .

  • EPAC inhibitors: Nitroaromatic compounds modulate cyclic AMP signaling pathways, relevant in diabetes and cancer .

Industrial and Research Applications

Intermediate in Drug Synthesis

  • Anticoagulants: Serves as a precursor to P2Y₁₂ receptor antagonists (e.g., analogues of Prasugrel) .

  • Anticancer agents: Nitro groups enhance DNA alkylation capacity in chemotherapeutics .

Material Science

  • Liquid crystals: Cyclopropyl groups impart rigid, planar conformations useful in display technologies .

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